molecular formula C20H21ClF3NO4 B3660869 N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide

Cat. No.: B3660869
M. Wt: 431.8 g/mol
InChI Key: JBBWKOFHHZVZDW-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide is a synthetic organic compound characterized by the presence of chloro, trifluoromethyl, and triethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-(trifluoromethyl)aniline and 3,4,5-triethoxybenzoic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-chloro-2-(trifluoromethyl)aniline and the carboxylic acid group of 3,4,5-triethoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group (if present in derivatives) can yield corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding. The triethoxy groups may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
  • 4-[4-chloro-2-(trifluoromethyl)phenyl]morpholine
  • N-[4-chloro-2-(trifluoromethyl)phenyl]thiourea

Comparison: N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide is unique due to the presence of triethoxy groups, which can significantly alter its chemical properties compared to other similar compounds. These groups can enhance solubility and potentially improve pharmacokinetic properties, making it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3NO4/c1-4-27-16-9-12(10-17(28-5-2)18(16)29-6-3)19(26)25-15-8-7-13(21)11-14(15)20(22,23)24/h7-11H,4-6H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBWKOFHHZVZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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